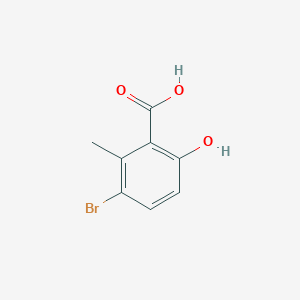
1-(2-methoxyethyl)-3-((3-methoxyphenyl)amino)-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methoxyethyl)-3-((3-methoxyphenyl)amino)-1H-pyrrole-2,5-dione, also known as MMPI, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, which make it a promising candidate for further investigation. In
Applications De Recherche Scientifique
1. Chemical Reactions and Synthesis
1-(2-methoxyethyl)-3-((3-methoxyphenyl)amino)-1H-pyrrole-2,5-dione is involved in various chemical reactions leading to the formation of complex molecular structures. For instance, it undergoes reactions with acyclic, carbocyclic, and heterocyclic 1,3-CH,NH-binucleophiles, resulting in the formation of spirobisheterocyclic or bridging heterocyclic systems (Silaichev et al., 2013).
2. Anti-Cancer Therapeutics
The compound has been synthesized as a pyrrole derivative and studied for its potential as an anti-cancer therapeutic. It acts as an inhibitor of protein kinases including EGFR and VEGFR and exhibits anti-inflammatory, proapoptotic, and antitumor activity (Kuznietsova et al., 2019).
3. Luminescent Polymers
This chemical is used in the synthesis of highly luminescent polymers. These polymers, which incorporate the pyrrolo[3,4-c]pyrrole-1,4-dione unit, exhibit strong fluorescence and are soluble in common organic solvents, making them useful in various applications (Zhang & Tieke, 2008).
4. Corrosion Inhibition
Derivatives of 1H-pyrrole-2,5-dione, like 1-phenyl-1H-pyrrole-2,5-dione, have been studied for their effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid medium. These derivatives show good inhibition efficiency, suggesting their potential application in corrosion protection (Zarrouk et al., 2015).
5. Antimicrobial Activity
The compound, when interacting with primary amines, forms derivatives that have been studied for their antimicrobial activities. This indicates its potential application in the development of new antimicrobial agents (Gein et al., 2009).
6. Photophysical Properties
Symmetrically substituted derivatives of diketopyrrolopyrrole, including variations of 1H-pyrrole-2,5-dione, have been synthesized and analyzed for their photophysical properties. These compounds show potential applications in organic optoelectronic materials and biological systems due to their water solubility and optical properties (Zhang et al., 2014).
7. Glycolic Acid Oxidase Inhibitors
As a 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivative, the compound has been explored as an inhibitor of glycolic acid oxidase, which is significant in medicinal chemistry for the treatment of conditions related to oxalate production (Rooney et al., 1983).
Propriétés
IUPAC Name |
3-(3-methoxyanilino)-1-(2-methoxyethyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-19-7-6-16-13(17)9-12(14(16)18)15-10-4-3-5-11(8-10)20-2/h3-5,8-9,15H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLWUTQVVINYFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C=C(C1=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyethyl)-3-((3-methoxyphenyl)amino)-1H-pyrrole-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

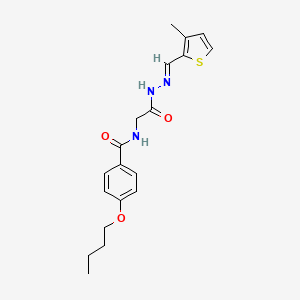
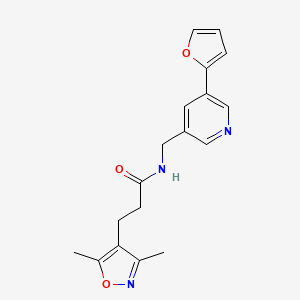

![N-[(1-Aminocycloheptyl)methyl]-1-methylbenzotriazole-5-carboxamide;hydrochloride](/img/structure/B2441194.png)
![Prop-2-enyl 2-[(3-formylphenoxy)methyl]benzoate](/img/structure/B2441196.png)
![(Z)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-prop-2-enylprop-2-enamide](/img/structure/B2441197.png)
![N-benzyl-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2441198.png)
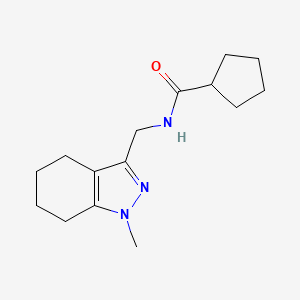
![5-Fluoro-N-[(6-methoxypyridin-3-yl)methyl]-6-phenylpyrimidin-4-amine](/img/structure/B2441202.png)

![Ethyl 2-[6-methoxy-2-(4-oxochromene-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2441206.png)
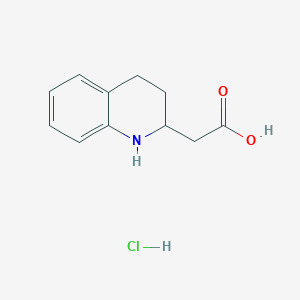
![N-[2-(methylsulfanyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2441209.png)
